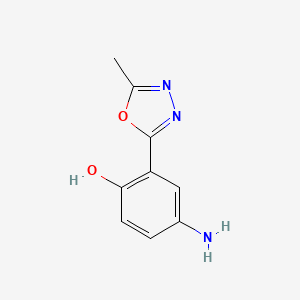

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

描述

Overview of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

This compound is a heterocyclic compound characterized by the molecular formula C9H9N3O2 and a molecular weight of 191.19 grams per mole. The compound is formally designated by the Chemical Abstracts Service registry number 1091990-90-7 and exists as a solid at room temperature. This phenolic derivative incorporates an amino group positioned at the para location relative to the hydroxyl group, while simultaneously featuring a 5-methyl-substituted 1,3,4-oxadiazole ring system attached at the ortho position.

The structural architecture of this compound represents a sophisticated molecular design that combines multiple functional groups capable of diverse chemical reactivity. The presence of the oxadiazole ring imparts unique electronic properties due to the electronegative nitrogen and oxygen atoms, which function as hydrogen bond acceptors. This characteristic enables the compound to engage in specific molecular interactions that are crucial for biological activity. The amino group provides additional sites for chemical modification and biological targeting, while the phenolic hydroxyl group contributes to the compound's overall reactivity profile.

Physicochemical characterization reveals that the compound possesses favorable drug-like properties according to computational analysis. The structure exhibits characteristics that align with established pharmaceutical guidelines, suggesting potential for oral bioavailability in biological systems. The combination of aromatic systems with heterocyclic functionality creates a molecular framework that can interact with various biological targets through multiple binding modes, including hydrogen bonding, pi-pi stacking interactions, and electrostatic interactions.

Historical Context and Relevance of Oxadiazole Derivatives in Chemical Research

The 1,3,4-oxadiazole ring system has emerged as one of the most significant heterocyclic scaffolds in modern medicinal chemistry and pharmaceutical research. Historical development of oxadiazole chemistry can be traced to the early recognition that five-membered heterocycles containing nitrogen and oxygen atoms possess unique electronic properties that translate into diverse biological activities. The 1,3,4-oxadiazole represents one of four possible isomeric forms of oxadiazole, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered ring structure.

Research into oxadiazole derivatives has intensified significantly over the past several decades, driven by the recognition that these compounds exhibit broad-spectrum biological activities. Systematic studies have demonstrated that 1,3,4-oxadiazole derivatives possess antimicrobial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The versatility of this heterocyclic system has made it an attractive target for pharmaceutical companies seeking to develop new therapeutic agents.

The synthetic accessibility of 1,3,4-oxadiazole derivatives has contributed significantly to their prominence in chemical research. Multiple synthetic pathways have been developed, including cyclization reactions involving hydrazides and carboxylic acid derivatives, oxidative cyclization methods, and condensation reactions with aldehydes. The development of efficient synthetic methodologies has enabled researchers to prepare diverse libraries of oxadiazole compounds for biological evaluation and structure-activity relationship studies.

Contemporary pharmaceutical research has identified several clinically approved drugs containing the 1,3,4-oxadiazole moiety, validating the therapeutic potential of this heterocyclic system. Examples include raltegravir, an HIV integrase inhibitor, and several other compounds in various stages of clinical development. This clinical validation has further stimulated research interest in developing novel oxadiazole derivatives with improved therapeutic profiles.

| Oxadiazole Derivative Applications | Biological Activity | Research Status |

|---|---|---|

| Antimicrobial agents | Broad-spectrum activity against bacteria and fungi | Extensively studied |

| Anticancer compounds | Cytotoxic effects against multiple cancer cell lines | Active development |

| Anti-inflammatory agents | Inhibition of inflammatory pathways | Preclinical research |

| Antiviral compounds | Activity against various viral targets | Emerging research |

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of oxadiazole chemistry and its applications in scientific research. The primary objective is to synthesize current knowledge regarding this specific compound, including its chemical properties, synthetic methodologies, and potential applications in various scientific disciplines.

The scope of this review encompasses multiple dimensions of research related to this compound. Chemical characterization will be examined through analysis of structural features, physicochemical properties, and spectroscopic data available in the scientific literature. Synthetic approaches will be evaluated, focusing on methodologies that enable efficient preparation of this compound and related derivatives. The review will also explore potential applications in medicinal chemistry, materials science, and industrial chemistry.

A critical analysis of structure-activity relationships will be presented, drawing connections between the specific structural features of this compound and its observed biological activities. This analysis will incorporate data from computational studies, in vitro biological evaluations, and comparative studies with related oxadiazole derivatives. The review will also address current limitations in research and identify opportunities for future investigation.

Research findings from diverse sources will be integrated to provide a comprehensive understanding of the compound's significance in contemporary chemical research. This includes examination of peer-reviewed publications, patent literature, and chemical databases to ensure comprehensive coverage of available information. The review will maintain focus on established scientific evidence while identifying areas where additional research is needed to fully understand the potential of this compound.

The ultimate objective is to provide researchers in medicinal chemistry, organic synthesis, and related fields with a authoritative resource that facilitates informed decision-making regarding research directions involving this compound. By presenting a systematic analysis of current knowledge, this review aims to stimulate further research into this promising heterocyclic compound and its potential applications in addressing contemporary scientific and technological challenges.

属性

IUPAC Name |

4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRKZKWIIJSCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651543 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091990-90-7 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivatives under cyclizing conditions. Reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are often used to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient production. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

化学反应分析

Types of Reactions

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

科学研究应用

Chemical Reactivity

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be performed with sodium borohydride.

- Substitution Reactions : The amino and hydroxyl groups can participate in electrophilic or nucleophilic substitution reactions.

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may exhibit:

- Antimicrobial Properties : Investigations into its effectiveness against various bacterial strains.

- Antifungal Activity : Research indicates potential against fungal pathogens.

- Anticancer Properties : Studies are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Materials Science

In materials science, this compound serves as a building block for the synthesis of novel materials. Its unique structure allows for:

- Polymer Development : Used in the creation of polymers with specific properties.

- Coatings and Films : Potential applications in protective coatings due to its chemical stability.

Industrial Applications

The compound finds utility in various industrial processes:

- Synthesis of Fine Chemicals : Acts as an intermediate in the production of more complex organic molecules.

- Chemical Reagents : Employed in laboratories for diverse chemical reactions due to its reactivity profile.

Antimicrobial Activity Study

A study conducted by researchers at a prominent university evaluated the antimicrobial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In another research initiative, the compound was tested for its anticancer activity on various cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect. Further investigations are required to elucidate the underlying mechanisms.

作用机制

The mechanism of action of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act on enzymes involved in cell proliferation, leading to anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenol-Oxadiazole Analogues

(a) 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 25877-46-7)

- Structure: Differs by lacking the amino group at position 3.

- Properties : Molecular formula C₉H₈N₂O₂, molecular weight 176.17 g/mol, density 1.27 g/cm³, boiling point 352.9°C, and flash point 167.2°C .

- Applications: Serves as a precursor for antioxidants and antimicrobial agents. The absence of the amino group reduces its solubility in polar solvents compared to the target compound.

(b) 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

- Structure: Chloro substituent at position 4 and oxadiazole linked via an amino group at position 2.

- Applications : Demonstrated anticancer activity in experimental studies, attributed to the chloro group’s electron-withdrawing effects and enhanced lipophilicity .

(c) 3-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol

- Structure: Hydroxyl groups at both para positions of two phenol rings.

- Activity : Exhibited moderate antidepressant activity in forced swimming and tail suspension tests .

- Comparison: The amino group in the target compound could enhance CNS penetration or receptor affinity compared to hydroxyl-substituted analogues.

Heterocyclic Variants with Triazole, Thiadiazole, or Benzooxazole Moieties

(a) Triazole Derivatives (e.g., 4-Amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl}phenol)

- Structure : Replaces oxadiazole with thiadiazole or triazole rings.

- Activity : Showed significant antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger .

(b) Benzooxazole Derivatives (e.g., 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, CAS 313527-66-1)

- Structure : Replaces oxadiazole with a benzooxazole ring.

- Properties : Molecular formula C₁₄H₁₂N₂O₂, molecular weight 240.26 g/mol .

- Comparison : The benzooxazole’s fused aromatic system increases planarity and may enhance DNA intercalation properties, whereas the oxadiazole’s smaller ring could improve metabolic stability.

Functional Group Modifications

(a) Methoxy-Substituted Analogues (e.g., 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol)

- Structure : Methoxy group at the para position of the oxadiazole-attached phenyl ring.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .

- Comparison: The methoxy group enhances lipophilicity but may reduce water solubility compared to the amino group in the target compound.

(b) Hydrazone and Thioalkyl Derivatives (e.g., 6-(5-Thio-1,3,4-oxadiazol-2-yl)-2-methylphenol)

- Structure : Thioalkyl or hydrazone substituents on the oxadiazole ring.

- Activity: Antioxidant efficacy correlated with free phenol availability and reduced steric hindrance around the hydroxyl group .

- Comparison: The amino group in the target compound could act as a radical scavenger, complementing antioxidant mechanisms.

生物活性

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, with the chemical formula CHNO, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in anticancer and antimicrobial applications, making this compound a subject of interest for further research.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group and an oxadiazole ring, which contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation. Specifically, studies have shown that modifications to the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines through mechanisms such as:

- Inhibition of Telomerase : This enzyme is critical for the immortality of cancer cells.

- Histone Deacetylase (HDAC) Inhibition : HDACs play a role in cancer progression by altering gene expression related to cell cycle regulation.

A review highlighted that oxadiazole derivatives can selectively target these enzymes, leading to decreased tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Pseudomonas aeruginosa | 0.75 | 1.50 |

These results indicate that the compound exhibits strong bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has identified that substituents on the phenolic ring and variations in the oxadiazole structure can significantly impact potency and selectivity against different biological targets.

Key Findings from SAR Studies:

- Substituent Variability : Introduction of different alkyl or aryl groups at specific positions on the oxadiazole ring can enhance bioactivity.

- Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

- Functional Group Influence : The presence of hydroxyl or amino groups has been shown to enhance interactions with target enzymes .

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

- Antitumor Efficacy : A study demonstrated that a derivative exhibited significant inhibition of tumor growth in xenograft models through HDAC inhibition.

- Antimicrobial Synergy : Another study found that this compound displayed synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, oxadiazole formation can be achieved by reacting hydrazide derivatives with cyanogen bromide (BrCN) in ethanol at 55–56°C for 2 hours, followed by neutralization with sodium bicarbonate and recrystallization from methanol . Alternative methods involve using phosphorus oxychloride (POCl₃) as a cyclizing agent for hydrazide intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to BrCN) and controlled heating to avoid side reactions like hydrolysis. Purity is enhanced via solvent recrystallization or flash chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for C=N (1,3,4-oxadiazole) stretches at 1600–1650 cm⁻¹ and O-H (phenolic) stretches at 3200–3500 cm⁻¹ .

- ¹H NMR : The phenolic proton appears as a singlet near δ 9–10 ppm. Aromatic protons in the oxadiazole and phenol rings show splitting patterns dependent on substitution (e.g., para-substituted methyl groups on oxadiazole resonate as singlets near δ 2.5 ppm) .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the exact mass (e.g., 219.10 for related oxadiazole derivatives) . Fragmentation patterns include loss of NH₂ (m/z -17) or CH₃ groups from the oxadiazole ring .

Q. What are the standard protocols for assessing acute toxicity and handling precautions for this compound?

- Methodological Answer : Per safety data sheets (SDS), the compound is classified as Acute Toxicity Category 4 (Oral, H302) and Skin Irritant Category 2 (H315) . Recommended precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store below -20°C in airtight containers to prevent degradation .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antioxidant efficacy)?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Cell Line Specificity : For example, oxadiazole derivatives exhibit higher sensitivity in CCRF-CEM leukemia cells (%GI = 68.89) compared to solid tumors due to differences in membrane permeability .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antioxidant activity (IC₅₀ = 15.14 μM) by stabilizing radical intermediates, whereas methyl groups may prioritize anticancer activity via hydrophobic interactions .

- Assay Conditions : Standardize protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) and validate results with orthogonal methods (e.g., ROS detection) .

Q. What strategies are effective in improving aqueous solubility for in vivo bioassays without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the phenol ring’s para-position, as seen in analogs like 4-methoxy derivatives, which retain activity while enhancing solubility .

- Co-solvent Systems : Use DMSO-PBS mixtures (≤1% DMSO) for in vitro studies. For in vivo, employ cyclodextrin-based formulations to enhance bioavailability .

- Prodrug Design : Convert the phenolic -OH to a phosphate ester, which hydrolyzes in physiological conditions .

Q. How can researchers address stability challenges during long-term storage or under experimental conditions?

- Methodological Answer :

- Storage : Lyophilize the compound and store under inert gas (argon) at -80°C to prevent oxidation .

- pH Control : Maintain solutions at pH 6–7 to avoid acid-catalyzed degradation of the oxadiazole ring .

- Light Sensitivity : Use amber vials to block UV-induced photooxidation, as phenolic groups are prone to radical formation .

Q. What computational methods are suitable for predicting binding interactions with biological targets (e.g., neuroreceptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with EP4 receptors, focusing on hydrogen bonds between the oxadiazole’s N-atoms and receptor residues (e.g., Asn-194) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, prioritizing compounds with low RMSD (<2 Å) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design optimized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。